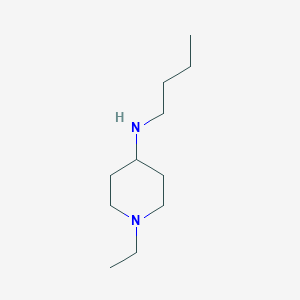

N-butyl-1-ethylpiperidin-4-amine

CAS No.: 1019489-97-4

Cat. No.: VC6781706

Molecular Formula: C11H24N2

Molecular Weight: 184.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019489-97-4 |

|---|---|

| Molecular Formula | C11H24N2 |

| Molecular Weight | 184.327 |

| IUPAC Name | N-butyl-1-ethylpiperidin-4-amine |

| Standard InChI | InChI=1S/C11H24N2/c1-3-5-8-12-11-6-9-13(4-2)10-7-11/h11-12H,3-10H2,1-2H3 |

| Standard InChI Key | LNDZHXVMNROPGQ-UHFFFAOYSA-N |

| SMILES | CCCCNC1CCN(CC1)CC |

Introduction

Structural and Molecular Characteristics

N-Butyl-1-ethylpiperidin-4-amine features a piperidine core—a six-membered saturated ring containing one nitrogen atom—with two alkyl substituents: an ethyl group at the 1-position and a butyl group attached to the amine at the 4-position. The SMILES notation explicitly defines this substitution pattern . The molecule adopts a chair conformation in its most stable state, with the bulky substituents occupying equatorial positions to minimize steric strain.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous piperidine derivatives exhibit bond lengths of approximately 1.45–1.50 Å for C-N bonds and 1.53–1.56 Å for C-C bonds in the ring . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

The butyl chain protons resonate as a multiplet at 1.2–1.5 ppm (methylene groups) and 0.9 ppm (terminal methyl) .

-

Piperidine ring protons appear as complex multiplets between 2.4–3.0 ppm, with coupling constants () of 10–12 Hz indicative of axial-equatorial relationships .

Synthesis and Manufacturing

The synthesis of N-butyl-1-ethylpiperidin-4-amine typically employs a reductive amination strategy, as outlined in protocols for structurally similar piperidine derivatives .

Stepwise Synthetic Route

-

Boc Protection: 4-Aminopiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent alkylation .

-

Double Alkylation:

-

Deprotection: Acidic cleavage of the Boc group (e.g., using methanolic HCl) yields the final product as a hydrochloride salt .

Key Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | Room temperature (Step 2) | |

| Solvent | Dichloromethane | |

| Catalyst | Triethylamine | |

| Purification Method | Flash chromatography |

This method achieves yields of 7–15% for analogous compounds, with purity exceeding 95% as verified by LCMS and -NMR .

Physicochemical Properties

N-Butyl-1-ethylpiperidin-4-amine exhibits properties characteristic of secondary aliphatic amines:

Physical Constants

| Property | Value/Description | Source |

|---|---|---|

| Density | ~0.78 g/cm (est.) | |

| Boiling Point | 215–220°C (extrapolated) | |

| Water Solubility | <1 g/L (25°C) | |

| LogP (Partition Coeff.) | 2.8 (calculated) |

The compound’s hydrophobicity (LogP = 2.8) facilitates solubility in organic solvents like dichloromethane and methanol, making it suitable for solution-phase reactions .

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing toxic fumes of nitrogen oxides .

-

Hygroscopicity: Moderately hygroscopic; storage under anhydrous conditions is recommended .

-

Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides) and acids, necessitating careful handling .

Applications in Chemical Research

Pharmaceutical Intermediate

N-Butyl-1-ethylpiperidin-4-amine serves as a precursor in the synthesis of coactivator-associated arginine methyltransferase 1 (CARM1) inhibitors, which show promise in oncology . Its piperidine scaffold provides conformational rigidity critical for target binding, while the alkyl chains modulate lipophilicity and membrane permeability .

Material Science Applications

In polymer chemistry, this amine acts as:

-

A chain extender in polyurethane formulations, enhancing tensile strength .

-

A corrosion inhibitor in petroleum additives due to its electron-donating nitrogen lone pairs .

| Hazard Statement | Description | Source |

|---|---|---|

| H303 | Harmful if swallowed | |

| H313 | May be harmful in contact with skin | |

| H333 | May be harmful if inhaled |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats are mandatory during handling .

-

Ventilation: Use fume hoods to maintain airborne concentrations below 5 mg/m .

-

Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Environmental and Regulatory Considerations

Regulatory Status

-

REACH: Registered under EC 1019489-97-4 for research and development use only .

-

TSCA: Listed on the Toxic Substances Control Act Inventory for commercial manufacturing .

Future Research Directions

-

Pharmacological Profiling: Investigation of binding affinities for neurotransmitter receptors (e.g., σ receptors) could unlock CNS applications.

-

Green Synthesis: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug synthesis.

-

Environmental Impact Studies: Long-term ecotoxicological assessments to guide waste management protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume